molecular formula C14H20N2O5 B2543940 4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid CAS No. 1047996-01-9

4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid

Cat. No.: B2543940
CAS No.: 1047996-01-9
M. Wt: 296.323
InChI Key: QTWRRJMXWVFHLF-UHFFFAOYSA-N
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Description

4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes both dimethoxyphenyl and ethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyaniline precursor. This precursor undergoes a series of reactions, including acylation and subsequent amination, to introduce the ethylamino group. The final step involves the formation of the oxobutanoic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a variety of substituted analogs.

Scientific Research Applications

4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with dimethoxyphenyl and ethylamino groups. Examples include:

  • 4-((2,5-Dimethoxyphenyl)amino)-2-(methylamino)-4-oxobutanoic acid
  • 4-((2,5-Dimethoxyphenyl)amino)-2-(propylamino)-4-oxobutanoic acid

Uniqueness

What sets 4-((2,5-Dimethoxyphenyl)amino)-2-(ethylamino)-4-oxobutanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-2-(ethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-4-15-11(14(18)19)8-13(17)16-10-7-9(20-2)5-6-12(10)21-3/h5-7,11,15H,4,8H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRRJMXWVFHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC(=O)NC1=C(C=CC(=C1)OC)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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